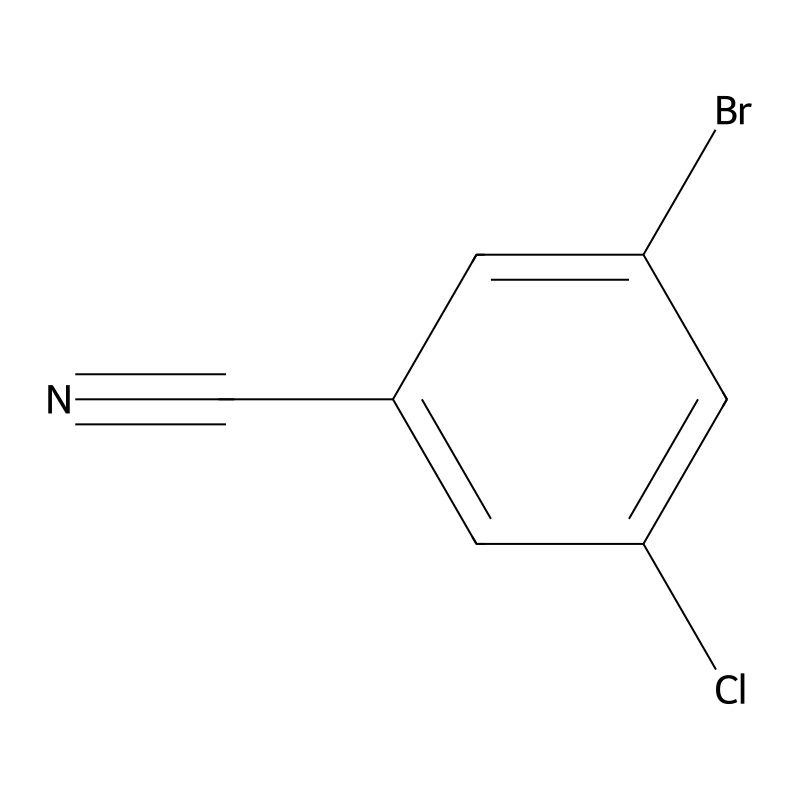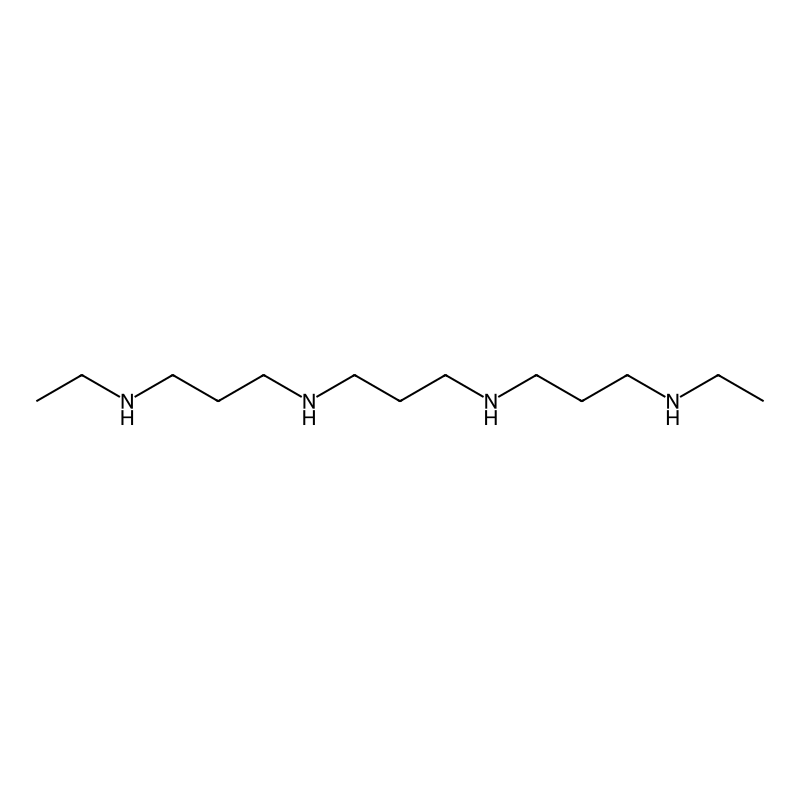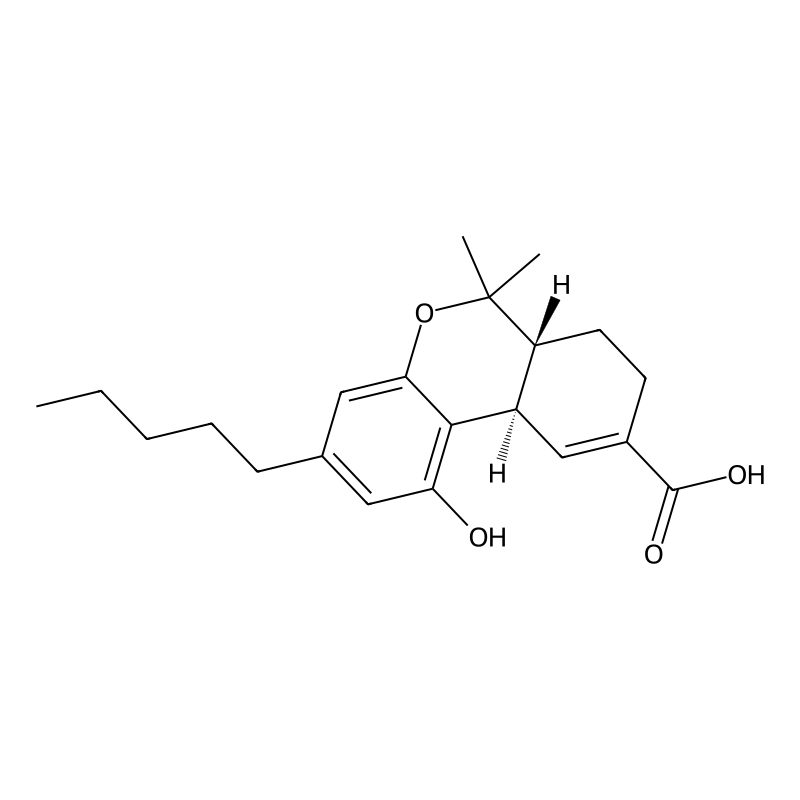3-Bromo-5-chlorobenzonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Halobenzenes can act as building blocks in the synthesis of more complex organic molecules They are often used in the production of dyes, pharmaceuticals, polymers, and many other chemical products.
- Halobenzenes are widely used in organic synthesis as building blocks for creating more complex organic molecules .
- They can undergo nucleophilic aromatic substitution reactions with strong bases like NaNH2, proceeding through an intermediate called benzyne .
- This reaction mechanism is used in the synthesis of various organic compounds, including aminobenzene .
Organic Synthesis
Production of Dyes
Pharmaceuticals
Polymers
Chemical Products
3-Bromo-5-chlorobenzonitrile is an organic compound with the molecular formula C₇H₃BrClN and a molecular weight of 216.46 g/mol. It is characterized by the presence of a bromine atom at the third position and a chlorine atom at the fifth position of the benzene ring, along with a nitrile group (-CN) attached to the benzene. This compound appears as a solid at room temperature and is recognized for its reactive nature, particularly as an electrophile in various
The biological activity of 3-bromo-5-chlorobenzonitrile has been explored in various contexts. It has been identified as toxic when ingested or upon skin contact, classified under acute toxicity categories H301 and H311 . Although specific pharmacological activities have not been extensively documented, its derivatives may exhibit antimicrobial or anticancer properties, which are common characteristics of halogenated aromatic compounds.
Several methods exist for synthesizing 3-bromo-5-chlorobenzonitrile:
- Nitration followed by Halogenation: Starting from benzonitrile, bromination and chlorination can be conducted sequentially.
- Electrophilic Aromatic Substitution: This involves treating a suitable precursor with bromine and chlorine in the presence of a Lewis acid catalyst.
- Direct Halogenation: Utilizing N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) can facilitate direct halogenation of substituted benzonitriles .
Interaction studies involving 3-bromo-5-chlorobenzonitrile focus on its reactivity with biological molecules and other chemicals. The compound's electrophilic character suggests potential interactions with nucleophilic sites in proteins or nucleic acids, which could lead to modifications that affect biological functions. Further research is required to elucidate specific interaction pathways and their implications for toxicity or therapeutic effects.
Several compounds share structural similarities with 3-bromo-5-chlorobenzonitrile, often exhibiting comparable reactivity or biological activities. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Bromo-4-chlorobenzonitrile | C₇H₃BrClN | Similar halogenation pattern; different position of chlorine |
| 4-Bromo-2-chlorobenzonitrile | C₇H₃BrClN | Different substitution pattern; used in similar applications |
| 2-Bromo-5-chlorobenzonitrile | C₇H₃BrClN | Variation in halogen positions; potential for distinct biological activities |
These compounds are unique due to variations in their substitution patterns, which can significantly influence their chemical reactivity and biological properties.
XLogP3
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]
Pictograms


Acute Toxic;Irritant








